molecular formula C11H11NO2 B1346675 4-(3-Formylphenoxy)butanenitrile CAS No. 1017090-33-3

4-(3-Formylphenoxy)butanenitrile

Cat. No. B1346675
M. Wt: 189.21 g/mol
InChI Key: UQSURVXPSLHIFQ-UHFFFAOYSA-N
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Description

“4-(3-Formylphenoxy)butanenitrile” is a chemical compound with the CAS Number: 1017090-33-31. It has a molecular weight of 189.211 and its IUPAC name is 4-(3-formylphenoxy)butanenitrile1. The compound is typically stored at room temperature and is in liquid form1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-(3-Formylphenoxy)butanenitrile”.



Molecular Structure Analysis

The InChI code for “4-(3-Formylphenoxy)butanenitrile” is 1S/C11H11NO2/c12-6-1-2-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,1-2,7H21. This code provides a standard way to encode the compound’s molecular structure and formula.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “4-(3-Formylphenoxy)butanenitrile”.



Physical And Chemical Properties Analysis

“4-(3-Formylphenoxy)butanenitrile” is a liquid at room temperature1. More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the sources I found.


Scientific Research Applications

Synthesis and Characterization

  • Enzymatic Resolution and Synthesis : A study by Kamal, Khanna, & Krishnaji (2007) details the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile using various lipases, leading to the synthesis of optically pure compounds like (R)-GABOB and (R)-carnitine hydrochloride.

  • Polymer Synthesis : Faghihi et al. (2011) describe the synthesis of a new dicarboxylic acid from 1,4-bis[4-aminophenoxy]butane, which is used in creating thermally stable and organosoluble poly(ether–ester–imide)s (Faghihi, Shabanian, Hajibeygi, & Mohammadi, 2011).

  • Macrocyclic Complex Synthesis : Ilhan, Temel, & Kilic (2007) conducted a study on the synthesis of new macrocyclic Cu(II) complexes using 1,4-bis(2-formylphenoxy)butane, suggesting potential applications in material science (Ilhan, Temel, & Kilic, 2007).

Chemical Reactions and Analysis

  • Chemical Reactions and Analysis : D’hooghe et al. (2007) explored the transformation of 1-arylmethyl-2-(cyanomethyl)aziridines into various butanenitriles through intermediate aziridinium salts, highlighting the chemical versatility of such compounds (D’hooghe, Van Speybroeck, Van Nieuwenhove, Waroquier, & de Kimpe, 2007).

  • Surface Science : Filler et al. (2003) studied the bonding of the nitrile functional group on the Ge(100)-2x1 surface, revealing insights into the selectivity and competition of such molecules on surfaces, which can be relevant for materials and surface science applications (Filler, Mui, Musgrave, & Bent, 2003).

  • Theoretical Study on Stability : Gomes (2009) conducted a theoretical study on the stability of formylphenol and formylaniline compounds and corresponding radicals, providing valuable information for chemical engineering and material science research (Gomes, 2009).

Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “4-(3-Formylphenoxy)butanenitrile”.


Please note that this information is based on the available sources and there might be more comprehensive data in scientific literature or databases not accessible in this search.


properties

IUPAC Name

4-(3-formylphenoxy)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c12-6-1-2-7-14-11-5-3-4-10(8-11)9-13/h3-5,8-9H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSURVXPSLHIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Formylphenoxy)butanenitrile

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